molecular formula C29H28O11S B12434392 Methyl 2,3,6-tri-O-benzoyl-4-O-(methanesulfonyl)hexopyranoside CAS No. 4137-34-2

Methyl 2,3,6-tri-O-benzoyl-4-O-(methanesulfonyl)hexopyranoside

Cat. No.: B12434392
CAS No.: 4137-34-2
M. Wt: 584.6 g/mol
InChI Key: BZZKVTLAQUOKQK-UHFFFAOYSA-N
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Description

[4,5-bis(benzoyloxy)-3-(methanesulfonyloxy)-6-methoxyoxan-2-yl]methyl benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as benzoyloxy, methanesulfonyloxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,5-bis(benzoyloxy)-3-(methanesulfonyloxy)-6-methoxyoxan-2-yl]methyl benzoate typically involves multi-step organic reactions. The starting materials often include benzoyl chloride, methanesulfonyl chloride, and methoxy-substituted oxane derivatives. The reaction conditions usually require the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[4,5-bis(benzoyloxy)-3-(methanesulfonyloxy)-6-methoxyoxan-2-yl]methyl benzoate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The benzoyloxy groups can be reduced to hydroxyl groups.

    Substitution: The methanesulfonyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone, while reduction of the benzoyloxy groups can produce diols.

Scientific Research Applications

[4,5-bis(benzoyloxy)-3-(methanesulfonyloxy)-6-methoxyoxan-2-yl]methyl benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its multiple functional groups.

    Industry: Used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4,5-bis(benzoyloxy)-3-(methanesulfonyloxy)-6-methoxyoxan-2-yl]methyl benzoate involves its interaction with various molecular targets. The benzoyloxy groups can participate in hydrogen bonding and hydrophobic interactions, while the methanesulfonyloxy group can act as a leaving group in substitution reactions. The methoxy group can also influence the compound’s reactivity by donating electron density through resonance.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: This compound is structurally similar due to the presence of multiple hydroxyl and sulfonic acid groups.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH): Although used in different applications, it shares some structural similarities in terms of functional groups.

Uniqueness

What sets [4,5-bis(benzoyloxy)-3-(methanesulfonyloxy)-6-methoxyoxan-2-yl]methyl benzoate apart is its combination of benzoyloxy, methanesulfonyloxy, and methoxy groups, which confer unique reactivity and potential for diverse applications in various fields.

Properties

CAS No.

4137-34-2

Molecular Formula

C29H28O11S

Molecular Weight

584.6 g/mol

IUPAC Name

(4,5-dibenzoyloxy-6-methoxy-3-methylsulfonyloxyoxan-2-yl)methyl benzoate

InChI

InChI=1S/C29H28O11S/c1-35-29-25(39-28(32)21-16-10-5-11-17-21)24(38-27(31)20-14-8-4-9-15-20)23(40-41(2,33)34)22(37-29)18-36-26(30)19-12-6-3-7-13-19/h3-17,22-25,29H,18H2,1-2H3

InChI Key

BZZKVTLAQUOKQK-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OS(=O)(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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